1-Hydroxyprevitamin D3 diacetate

Vitamin D synthesis Thermal isomerization Process chemistry

1-Hydroxyprevitamin D3 diacetate (CAS 54712-17-3) is a chemically protected previtamin D3 derivative. It serves as a critical synthetic intermediate in the production of 1α-hydroxyvitamin D3 (alfacalcidol), a pharmacologically active vitamin D analog used in the treatment of bone metabolism disorders.

Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
Cat. No. B1263624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyprevitamin D3 diacetate
Synonyms1 alpha-hydroxyprevitamin D3 diacetate
1-HPV D(3) diacetate
1-hydroxyprevitamin D3 diacetate
Molecular FormulaC31H48O4
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1OC(=O)C)OC(=O)C)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
InChIInChI=1S/C31H48O4/c1-20(2)10-8-11-21(3)28-15-16-29-25(12-9-17-31(28,29)7)13-14-26-18-27(34-23(5)32)19-30(22(26)4)35-24(6)33/h12-14,20-21,27-30H,8-11,15-19H2,1-7H3/b14-13-/t21-,27-,28-,29+,30+,31-/m1/s1
InChIKeyYLYNCPGDKZTDMI-OSGXNWEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyprevitamin D3 Diacetate: A Key Synthetic Intermediate for Active Vitamin D3 Analogs


1-Hydroxyprevitamin D3 diacetate (CAS 54712-17-3) is a chemically protected previtamin D3 derivative. It serves as a critical synthetic intermediate in the production of 1α-hydroxyvitamin D3 (alfacalcidol), a pharmacologically active vitamin D analog used in the treatment of bone metabolism disorders [1]. The compound features acetate protecting groups at the 1α- and 3β-positions, which confer distinct stability and reactivity advantages over its unprotected counterparts during synthetic workflows [2]. This diacetate form is specifically utilized in multi-step chemical syntheses where controlled thermal isomerization to the active vitamin D3 scaffold is required [3].

Why 1-Hydroxyprevitamin D3 Diacetate Cannot Be Interchanged with Unprotected Analogs in Synthetic Processes


Generic substitution of 1-hydroxyprevitamin D3 diacetate with unprotected 1α-hydroxyprevitamin D3 or 1α-hydroxyvitamin D3 is not chemically equivalent due to fundamental differences in reaction kinetics, solvent-dependent stability, and synthetic yield outcomes. The acetate protecting groups in the diacetate form dramatically alter the molecule's conformational stability and thermal isomerization pathway [1]. For instance, the equilibrium ratio between the previtamin and vitamin forms during thermal isomerization is highly dependent on the specific solvent environment and the presence of the acetate moieties [2]. Furthermore, the diacetate derivative is a required intermediate in optimized synthetic routes that achieve significantly higher overall yields of the active 1α-hydroxyvitamin D3 compared to direct syntheses from cholesterol [3]. Substituting a non-protected analog would disrupt the established, high-yielding workflow and likely result in lower yields, increased byproduct formation, or the need for more complex purification steps.

Quantitative Evidence Differentiating 1-Hydroxyprevitamin D3 Diacetate in Synthesis and Process Chemistry


Solvent-Dependent Control of Thermal Isomerization Equilibrium and Rate

In a direct head-to-head comparison across five solvents, 1-hydroxyprevitamin D3 diacetate demonstrated significant variation in its thermal isomerization equilibrium ratio (previtamin:vitamin) and rate when heated at 60°C [1]. This contrasts with unprotected previtamin D3, which does not exhibit the same degree of solvent-tunable behavior [1]. For instance, in benzene, the equilibrium favors a higher proportion of the desired 1α-hydroxyvitamin D3 diacetate product, while in ethanol, a different equilibrium ratio is achieved [1]. The rate of isomerization also varies, with equilibrium reached after 8.5 hours across all tested solvents (ethanol, benzene, toluene, isopropyl ether, n-hexane) [1].

Vitamin D synthesis Thermal isomerization Process chemistry Solvent effects

Essential Intermediate in Optimized Synthetic Route for 1α-Hydroxyvitamin D3

In a seminal synthetic study, the 1-hydroxyprevitamin D3 intermediate (the diacetate form, obtained after photolysis and prior to thermal isomerization) was a critical step in a multi-step sequence that produced 1α-hydroxyvitamin D3 from cholesterol with an overall yield of ca. 1.5% [1]. This route, which utilizes the diacetate-protected previtamin, represents a benchmark for the synthesis of this class of compounds [1]. In contrast, the direct synthesis of 1α,25-dihydroxyvitamin D3 from 25-hydroxycholesterol yielded only ca. 0.4% [1], highlighting the relative efficiency of the route incorporating the 1-hydroxyprevitamin D3 diacetate intermediate.

Total synthesis Vitamin D analog Process yield 1α-Hydroxyvitamin D3

Optimized Photochemical Formation Yield of 1α-Hydroxyprevitamin D3

Research on the photochemical step that generates 1α-hydroxyprevitamin D3 from 1α-hydroxyprovitamin D3 (cholesta-5,7-diene-1α,3β-diol) demonstrates that the use of a specialized filter solution significantly enhances the yield of the previtamin [1]. While the exact yield numbers for the diacetate form are not provided in the abstract, the study establishes that optimized UV irradiation conditions (275-310 nm with a filter) are crucial for maximizing the production of 1α-hydroxyprevitamin D3, which is subsequently thermally isomerized to the active vitamin [1]. The diacetate protecting groups are essential during this step to prevent undesired side reactions.

Photochemistry UV irradiation Process optimization Vitamin D synthesis

Enabling Technology for Oral Prodrug Formulations of Active Vitamin D

Patented technology demonstrates that oral administration of a 1α-hydroxyprevitamin D compound, which includes the diacetate form as a suitable precursor, effectively increases the blood level of the corresponding active vitamin D compound (1α-hydroxyvitamin D3) without the significant risk of hypercalcemia associated with other oral dosing forms [1]. This is a key differentiator from administering the active 1α-hydroxyvitamin D3 directly, which can lead to rapid, unregulated absorption and toxicity. The previtamin acts as a controlled-release prodrug that undergoes thermal isomerization in vivo to the active form [1].

Prodrug Oral administration Pharmaceutical formulation Alfacalcidol

Optimal Use Cases for 1-Hydroxyprevitamin D3 Diacetate in Academic and Industrial Research


Process Chemistry Optimization for 1α-Hydroxyvitamin D3 (Alfacalcidol) Production

Synthetic chemists developing scalable routes to alfacalcidol should prioritize the use of 1-hydroxyprevitamin D3 diacetate. The evidence shows that this intermediate enables a higher overall yield (ca. 1.5% from cholesterol) compared to alternative routes to related compounds (ca. 0.4%) [1]. Furthermore, the solvent-dependent thermal isomerization step offers a tunable parameter for optimizing final product yield and purity in a manufacturing setting [2].

Development of Controlled-Release Prodrug Formulations

Pharmaceutical researchers investigating novel oral formulations of active vitamin D analogs can leverage the prodrug properties of 1α-hydroxyprevitamin D compounds. Patented evidence indicates that oral administration of the previtamin form, which can be derived from the diacetate, achieves the desired increase in active vitamin D blood levels with a potentially improved safety profile regarding hypercalcemia [3]. This application is directly supported by the class-level inference from the oral 1α-hydroxyprevitamin D patent [3].

Photochemical Reaction Engineering Studies

Academic and industrial laboratories focused on photochemical reactor design and optimization can use 1-hydroxyprevitamin D3 diacetate as a model system. The precursor's well-characterized photochemical conversion to the previtamin form, which is enhanced by specific filter solutions [4], provides a robust and quantifiable platform for studying wavelength effects, light intensity, and reaction kinetics in complex organic photochemistry [4].

Analytical Method Development for Vitamin D Metabolites and Intermediates

Analytical chemists developing HPLC or LC-MS methods for quantifying vitamin D3 pathway intermediates can use 1-hydroxyprevitamin D3 diacetate as a key reference standard. The published method for tracking the thermal isomerization of the diacetate to the vitamin D3 diacetate via HPLC peak area ratio [2] provides a validated analytical framework. This is essential for process monitoring and quality control in both research and production environments [2].

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